molecular formula C18H28N2O3 B13350363 tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate

tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate

Cat. No.: B13350363
M. Wt: 320.4 g/mol
InChI Key: OLCAPXQAPXFLQH-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidine ring, and a methoxyphenyl group

Preparation Methods

The synthesis of tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring and the methoxyphenyl group.

    Reaction Conditions: The tert-butyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere to prevent oxidation.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. .

Chemical Reactions Analysis

tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The tert-butyl group can be substituted with other alkyl groups using appropriate reagents.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. .

Scientific Research Applications

tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes and receptors involved in various biochemical pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions. .

Comparison with Similar Compounds

tert-Butyl (4-(2-methoxyphenyl)piperidin-4-yl)(methyl)carbamate can be compared with other similar compounds:

Properties

Molecular Formula

C18H28N2O3

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-[4-(2-methoxyphenyl)piperidin-4-yl]-N-methylcarbamate

InChI

InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20(4)18(10-12-19-13-11-18)14-8-6-7-9-15(14)22-5/h6-9,19H,10-13H2,1-5H3

InChI Key

OLCAPXQAPXFLQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2OC

Origin of Product

United States

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